pKa Comparison: Target Compound vs. Positional Isomer 1-(2-Chloro-4-fluorophenyl)butane-1,3-dione
The predicted acid dissociation constant (pKa) of 2-chloro-1-(4-fluorophenyl)butane-1,3-dione is 5.69±0.27, which is approximately 3 log units lower (i.e., ~1000-fold more acidic) than that of the positional isomer 1-(2-chloro-4-fluorophenyl)butane-1,3-dione (CAS 38440-13-0), which has a predicted pKa of 8.68±0.23 . This difference arises because the chlorine at the 2-position of the diketone chain (α to both carbonyls) exerts a stronger electron-withdrawing inductive effect than chlorine located on the aromatic ring, thereby stabilizing the enolate anion more effectively.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 5.69 ± 0.27 |
| Comparator Or Baseline | 1-(2-Chloro-4-fluorophenyl)butane-1,3-dione (CAS 38440-13-0): pKa = 8.68 ± 0.23 |
| Quantified Difference | ΔpKa ≈ 3.0 (target is ~1000-fold more acidic) |
| Conditions | Predicted values from ChemicalBook; experimental pKa determination not located in primary literature |
Why This Matters
A 1000-fold difference in acidity directly impacts enolate formation kinetics, nucleophilic reactivity, and the pH window for selective metal-chelation applications—critical parameters for users designing synthetic routes or coordination chemistry studies.
